Lanthanum nitrate

Descripción

Propiedades

IUPAC Name |

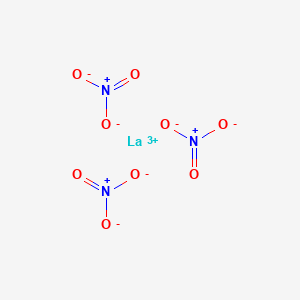

lanthanum(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDKNKUEBJQCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890639 | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Mallinckrodt Baker MSDS] Soluble in water; [Nordberg, p. 904] | |

| Record name | Lanthanum nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35099-99-1, 10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035099991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33A856C3T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Routes and Methodologies for Lanthanum Nitrate and Its Derivatives

Solution-Based Precipitation Techniques for Controlled Morphology

Solution-based methods are widely employed for the synthesis of lanthanum nitrate (B79036) derivatives due to their ability to produce homogeneous and highly pure materials with controlled morphologies at relatively low temperatures. These techniques involve the precipitation of a solid from a solution, with the final product's characteristics being highly dependent on reaction parameters such as temperature, pH, and precursor concentration.

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions, respectively, under elevated temperature and pressure in a sealed vessel known as an autoclave. These techniques utilize lanthanum nitrate as a precursor to create a variety of lanthanum-based nanomaterials with controlled size and shape.

In a typical hydrothermal process, an aqueous solution of this compound is mixed with other reactants and subjected to temperatures ranging from 120°C to 280°C for several hours. mdpi.com The pressure generated within the autoclave facilitates the dissolution and recrystallization of the precursors, leading to the formation of well-defined crystalline products. For instance, lanthanum stannate (La₂Sn₂O₇) and cobalt-doped lanthanum stannate (La₂Sn₁₈Co₀.₂O₇) pyrochlore (B1171951) nanocrystals have been successfully synthesized via a hydrothermal method at 180°C for 18 hours. nih.gov This approach yields uniform spherical nanoparticles with high surface area, which are beneficial for catalytic applications. nih.gov Similarly, orthorhombic lanthanum cuprate (B13416276) (La₂CuO₄) has been synthesized at 140°C using this compound and a copper precursor. researchgate.net

Solvothermal synthesis follows a similar principle but employs organic solvents instead of water, allowing for a wider range of reaction temperatures and pressures. This can influence the resulting particle morphology and composition. For example, the solvothermal synthesis of lithium lanthanum titanate (LLTO) involves heating a mixture of this compound, a titanium precursor, and a lithium source in an organic solvent. mdpi.com

| Precursor(s) | Method | Temperature (°C) | Time (h) | Product | Morphology |

| This compound, Tin(IV) chloride | Hydrothermal | 180 | 18 | La₂Sn₂O₇ | Nanospheres |

| This compound, Cobalt chloride, Tin(IV) chloride | Hydrothermal | 180 | 18 | La₂Sn₁₈Co₀.₂O₇ | Nanospheres |

| This compound, Copper precursor | Hydrothermal | 140 | - | La₂CuO₄ | Orthorhombic crystals |

| This compound, Titanium precursor, Lithium source | Solvothermal | 200 | 3-6 | LiLaTiO | Orthorhombic crystals |

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. This compound is a common precursor in the sol-gel synthesis of lanthanum-based nanomaterials, such as lanthanum oxide (La₂O₃) and lanthanum cobaltites (LaCoO₃). ripublication.com

The process typically involves the hydrolysis and condensation of metal precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a solid-like material with a continuous network structure. The gel is then dried and calcined at elevated temperatures to obtain the final crystalline material. The properties of the final product, such as particle size and crystallinity, are highly dependent on the calcination temperature. bham.ac.ukbirmingham.ac.uk

For the synthesis of lanthanum oxide nanoparticles, a sol-gel method using this compound, nitric acid, and polyethylene (B3416737) glycol (PEG) has been reported. researchgate.net The concentration of PEG has been shown to influence the particle size, with an increase in PEG concentration leading to a decrease in the average particle size of La₂O₃. bham.ac.uk

| Precursor(s) | Additive | Calcination Temperature (°C) | Resulting Material | Average Crystallite Size (nm) |

| La(NO₃)₃·6H₂O, Citric Acid | - | 700 | LaCoO₃ | ~55 |

| La(NO₃)₃·6H₂O, Citric Acid | - | 900 | LaCoO₃ | - |

| Micro-sized La₂O₃, Nitric Acid | Polyethylene Glycol (PEG) | 750 | La₂O₃ | - |

| Micro-sized La₂O₃, Nitric Acid | Polyethylene Glycol (PEG) | 900 | La₂O₃ | - |

| Micro-sized La₂O₃, Nitric Acid | Polyethylene Glycol (PEG) | 1000 | La₂O₃ | - |

Co-precipitation is a simple and cost-effective method for synthesizing a wide range of multi-component materials. researchpublish.com It involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. This compound is frequently used as the lanthanum source in co-precipitation reactions to produce various lanthanum compounds, including lanthanum oxide (La₂O₃), lanthanum monoaluminate (LaAlO₃), and lanthanum-substituted cobalt ferrite. researchpublish.comepj-conferences.orgbcrec.id

In a typical procedure, an aqueous solution of this compound is mixed with a solution of another metal salt. A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonia, is then added to the solution to induce the precipitation of a precursor material. researchpublish.comepj-conferences.org The resulting precipitate is then washed, dried, and calcined at a specific temperature to obtain the desired crystalline phase. The calcination temperature plays a crucial role in determining the crystallite size and phase purity of the final product. For instance, in the synthesis of LaAlO₃, increasing the calcination temperature from 700°C to 1000°C resulted in an increase in the average crystallite size from 31 nm to 44.5 nm. epj-conferences.orgresearchgate.netepj-conferences.org

| Precursor(s) | Precipitating Agent | Calcination Temperature (°C) | Duration (h) | Product | Average Crystallite Size (nm) |

| La(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | NaOH | 700 | 6 | LaAlO₃ | 31 |

| La(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | NaOH | 800 | 6 | LaAlO₃ | 34.28 |

| La(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | NaOH | 900 | 6 | LaAlO₃ | 41.04 |

| La(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O | NaOH | 1000 | 6 | LaAlO₃ | 44.50 |

| La(NO₃)₃·6H₂O | NaOH | Room Temperature | - | La₂O₃ (uncalcined) | 41-47 |

Solid-State and Combustion Synthesis Approaches

Solid-state and combustion synthesis methods represent alternative routes to solution-based techniques, often involving higher temperatures and direct reactions between solid precursors or the rapid, exothermic reaction of a precursor mixture.

Thermal decomposition is a process where a chemical compound breaks down into simpler substances when heated. The thermal decomposition of this compound hexahydrate (La(NO₃)₃·6H₂O) has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its conversion pathway to lanthanum oxide (La₂O₃). journalijdr.comjournalijdr.com

The decomposition process is complex, involving several steps. journalijdr.com Initially, the hydrated salt undergoes dehydration, losing its water molecules. This is followed by a series of decomposition steps where intermediate compounds are formed. journalijdr.com These intermediates further decompose at higher temperatures, releasing gases such as nitrogen oxides and oxygen, ultimately yielding hexagonal La₂O₃ as the final product. journalijdr.comjournalijdr.com The study of these pathways is crucial for controlling the synthesis of pure lanthanum oxide with desired properties.

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a technique that utilizes a highly exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (such as urea (B33335), glycine, or citric acid) to produce materials. helixscientific.pub this compound serves as the lanthanum source and the oxidizer in this process.

In a typical solution combustion synthesis (SCS), an aqueous solution containing this compound and a fuel is heated. researchgate.net As the water evaporates, a viscous gel is formed, which then ignites and undergoes a self-sustaining combustion reaction. This rapid process generates high temperatures, leading to the formation of fine, crystalline oxide powders, often in a single step. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and the characteristics of the final product, including crystallite size. researchgate.net For example, in the synthesis of La₂O₃ nanoparticles using urea as fuel, varying the fuel-to-oxidizer ratio from 0.5 to 1.5 has been shown to affect the crystallite size. researchgate.net Another approach involves a combustion method followed by calcination at a specific temperature, such as 850°C, to produce La₂O₃ nanoparticles with an average particle size of around 37 nm. biointerfaceresearch.comresearchgate.net

| Oxidizer | Fuel | Fuel/Oxidizer Ratio (Ψ) | Resulting Material | Average Crystallite Size (nm) |

| La(NO₃)₃ | Urea | 0.5 | La₂O₃ | Varies with ratio |

| La(NO₃)₃ | Urea | 0.75 | La₂O₃ | Varies with ratio |

| La(NO₃)₃ | Urea | 1.0 | La₂O₃ | ~23 |

| La(NO₃)₃ | Urea | 1.25 | La₂O₃ | Varies with ratio |

| La(NO₃)₃ | Urea | 1.5 | La₂O₃ | Varies with ratio |

| La(NO₃)₃ | Acetamide | - | La₂O₃ | - |

Novel and Green Synthesis Techniques for this compound Formulations

In the pursuit of environmentally benign and efficient chemical processes, significant research has been directed towards developing novel and green synthesis methodologies. While the conventional synthesis of this compound involves the reaction of lanthanum oxide with nitric acid, modern approaches prioritize principles of green chemistry, such as waste reduction, energy efficiency, and the use of non-toxic reagents. stanfordmaterials.com Much of the contemporary research focuses on using this compound as a precursor in green synthesis routes to produce advanced lanthanum-based formulations, particularly nanoparticles with tailored properties. These methods represent a shift from traditional high-temperature, energy-intensive processes to more sustainable and controlled synthetic strategies.

Green synthesis is recognized as a reliable and eco-friendly process for producing various nanomaterials. sumdu.edu.ua These techniques often utilize biological precursors and aim to control variables such as solvent, temperature, and pH to regulate the size and composition of the resulting nanoparticles. sumdu.edu.ua

Biogenic Synthesis using Plant Extracts (Phytosynthesis)

A prominent green synthesis approach involves the use of plant extracts for the biogenic production of lanthanum-based nanoparticles from this compound precursors. This method, known as phytosynthesis, leverages the rich diversity of biomolecules found in plants—such as alkaloids, phenols, terpenoids, and proteins—which act as natural reducing and stabilizing (capping) agents. worldscientific.comresearchgate.net This process avoids the need for toxic chemicals, high pressure, or high temperatures, making it a cost-effective and environmentally friendly alternative to conventional methods. worldscientific.com

Research has demonstrated the successful synthesis of lanthanum oxide (La₂O₃) nanoparticles using various plant extracts with this compound as the starting material. The phytochemicals present in the extracts facilitate the reduction of lanthanum ions and stabilize the newly formed nanoparticles, preventing agglomeration.

Key Research Findings in Biogenic Synthesis:

Lawsonia inermis (Henna): The leaf extract of Lawsonia inermis has been effectively used to synthesize lanthanum oxide nanoparticles from a this compound hexahydrate solution. The biomolecules in the extract served as the reducing agents in the formation of the nanoparticles. mbimph.com

Mutingia calabura: An eco-friendly method utilizing Mutingia calabura leaf extract has been developed for the synthesis of lanthanum nanoparticles. Analysis confirmed the presence of carbonyl, hydroxyl, and amine groups from the plant extract, which were responsible for the bioreduction process. researchgate.netresearchgate.net

Ocimum basilicum (Basil): Stable La₂O₃ nanoparticles with an average diameter of approximately 22.5 nm have been synthesized using an extract of O. basilicum. worldscientific.com In this single-step process, the plant's metabolites function as both reducing and capping agents. worldscientific.comworldscientific.com

Jackfruit (Artocarpus heterophyllus): Aqueous extract from jackfruit has been employed as a fuel in the solution combustion synthesis of lanthanum oxide nanoparticles, highlighting a reliable and green method for producing metal oxide nanomaterials. researchgate.net

Table 1: Examples of Biogenic Synthesis of Lanthanum-Based Nanoparticles

| Plant Source | Precursor | Resulting Formulation | Key Research Findings |

|---|---|---|---|

| Lawsonia inermis | This compound hexahydrate | Lanthanum oxide (La₂O₃) NPs | An easy, safe, and efficient approach where biomolecules in the extract facilitate nanoparticle synthesis. mbimph.com |

| Mutingia calabura | Not specified, for La NPs | Lanthanum (La) NPs | FTIR analysis confirmed biomolecules responsible for bioreduction; resulting nanoparticles were less than 100nm in size. researchgate.netresearchgate.net |

| Ocimum basilicum | This compound hexahydrate | Lanthanum oxide (La₂O₃) NPs | A single-step, eco-friendly process yielding crystalline NPs with an average diameter of 22.5 nm. worldscientific.com |

Ultrasound-Assisted (Sonochemical) Synthesis

Sonochemistry has emerged as a novel technique for synthesizing advanced materials by utilizing high-intensity ultrasound irradiation. This method relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hotspots with extremely high temperatures and pressures. researchgate.net This energy input can significantly accelerate reaction rates and influence the morphology and properties of the final product.

The application of ultrasound has been shown to have a remarkable effect on the synthesis of lanthanum-based particles. In one study, lanthanum carbonate particles were synthesized from this compound and urea. The introduction of ultrasound irradiation during the process led to the formation of distinct, needle-shaped particles, whereas spherical particles were produced in the absence of ultrasound. rsc.org This demonstrates the potential of sonochemistry to control the morphology of lanthanum formulations, which is crucial for their application in various fields.

Table 2: Sonochemical Synthesis of Lanthanum Carbonate

| Technique | Precursors | Resulting Formulation | Key Research Finding |

|---|

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another innovative technique that aligns with the principles of green chemistry. By using microwave radiation, this method provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes. orientjchem.org It is considered a faster, energy-saving alternative to conventional solid-state synthesis routes, often resulting in high yields and purity. researchgate.net

While specific studies detailing the microwave-assisted synthesis of this compound itself are not prevalent, the technique has been successfully applied to produce complex lanthanum-containing materials, such as lanthanum manganites, using this compound as a precursor. researchgate.net The principles of microwave-assisted synthesis—including enhanced reaction rates and energy efficiency—make it a promising green methodology for producing various this compound-derived formulations. orientjchem.org

Table 3: Advantages of Microwave-Assisted Synthesis

| Advantage | Description |

|---|---|

| Speed | Reaction times are significantly reduced, often from hours to minutes, due to rapid, direct heating. orientjchem.org |

| Energy Efficiency | Direct heating of the reactants is more energy-efficient than conventional methods that heat the entire reaction vessel. researchgate.net |

| High Yield and Purity | The rapid and uniform heating can lead to fewer side reactions, resulting in cleaner products and higher yields. researchgate.net |

| Enhanced Reaction Rates | Localized superheating of the solvent and direct interaction of microwaves with polar molecules accelerate the reaction kinetics. orientjchem.org |

Sophisticated Structural Elucidation and Spectroscopic Characterization of Lanthanum Nitrate Complexes

Single-Crystal X-ray Diffraction Analysis of Lanthanum Nitrate (B79036) Coordination Structures

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. rsc.org For lanthanum nitrate complexes, this technique has been instrumental in revealing the diverse coordination geometries adopted by the La³⁺ ion.

In the crystalline structure of this compound hexahydrate, La(NO₃)₃·6H₂O, the lanthanum(III) cation exhibits a high coordination number of 11. journalijdr.com This coordination sphere is comprised of three bidentate nitrate anions and five water molecules. The La-O bond distances for the coordinated water molecules range from 2.527 Å to 2.668 Å. journalijdr.com One water molecule is not directly coordinated to the metal center and resides in the second coordination shell. journalijdr.com

The versatility of lanthanum's coordination chemistry is further highlighted in a complex with the macrocyclic ligand 1,10-dioxa-4,7,13,16-tetraaza-18-crown-6 ( ismar.orgN4O2). In the complex {La ismar.orgN4O2(NO₃)₃}·H₂O, the lanthanum ion achieves a coordination number of twelve. sioc-journal.cn This coordination environment is formed by the oxygen and nitrogen atoms of the macrocycle as well as the nitrate anions. The resulting coordination polyhedron is described as a distorted icosahedron. sioc-journal.cn Another example of a high coordination number is found in a cryptate complex, [La(NO₃)₂(N(CH₂CH₂OCH₂CH₂OCH₂CH₂)₃N)]³⁺[La(NO₃)₅]³⁻, where the lanthanum ion in the cation is coordinated to eight donor atoms from the cryptate ligand and two bidentate nitrate ions. rsc.org

These studies underscore the importance of SC-XRD in providing unambiguous structural data, which serves as a foundation for understanding the properties and reactivity of this compound complexes.

Advanced Powder X-ray Diffraction for Phase Identification and Crystallinity of this compound Materials

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials, providing information on phase purity, crystal structure, and crystallinity. nist.gov In the context of this compound and its derived materials, PXRD is routinely employed for phase identification and to monitor structural changes during chemical processes.

For instance, the thermal decomposition of this compound hexahydrate has been studied using temperature-dependent PXRD, which allows for the identification of intermediate phases and the final lanthanum oxide product. journalijdr.com The technique is also critical in the characterization of nanomaterials. In the synthesis of this compound nanoparticles via the polyol method, PXRD combined with the Rietveld method was used to identify the presence of both monoclinic (α) and orthorhombic (β) phases of La(NO₃)₃·4H₂O. researchgate.net

The crystallinity of this compound-derived materials, which can influence their properties and applications, is also assessed using PXRD. The breadth of the diffraction peaks is inversely related to the crystallite size, providing a measure of the degree of crystalline order within the material. The results of PXRD are often correlated with data from other techniques, such as electron microscopy, to obtain a comprehensive understanding of the material's morphology and structure. researchgate.netresearchgate.net

**3.3. Spectroscopic Probing of this compound Coordination Environments

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. thermofisher.comlabmanager.comuha.fr These methods are particularly sensitive to the nature of chemical bonds and the local symmetry of molecules, making them invaluable for probing the coordination environment of this compound complexes. spacefrontiers.orgrsc.orgnih.gov

In the analysis of this compound hexahydrate, FTIR spectroscopy reveals characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecules. researchgate.net The coordination of nitrate ions to the lanthanum center gives rise to distinct vibrational modes. The appearance of bands around 1457 cm⁻¹ and 1257 cm⁻¹ in nitrato complexes, which are absent in the free ligand, are assigned to the ν₅ and ν₁ modes of the nitrate ions, respectively. researchgate.net The magnitude of the separation between these two bands can be used to distinguish between monodentate and bidentate coordination of the nitrate ligand; a separation greater than 200 cm⁻¹ is suggestive of bidentate coordination. researchgate.net Other notable peaks include those at approximately 1630 cm⁻¹, attributed to N=O stretching vibrations, and peaks at 1337 cm⁻¹ and 1452 cm⁻¹ corresponding to the asymmetric stretching of the NO₃ group. researchgate.net

Raman spectroscopy offers complementary information. For aqueous solutions of this compound, vibrational spectrometric evidence supports the formation of lanthanum(III)-nitrate complexes. spacefrontiers.org Both FTIR and Raman are powerful, non-destructive techniques for the routine characterization of this compound compounds and for studying the interactions between the lanthanum ion and its ligands. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. wikipedia.org It is particularly useful for studying materials that lack long-range order, such as amorphous solids and solutions. wikipedia.org XAS is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

XAS studies on this compound have provided detailed insights into the coordination environment of the La³⁺ ion. For instance, XAS has been used to probe the La L₃-edge in this compound hexahydrate. nims.go.jpnims.go.jp In a study combining molecular dynamics and XAS, the solvation structure of La(NO₃)₃ in mixtures of ethyl ammonium (B1175870) nitrate and methanol (B129727) was characterized. acs.orgnih.gov The results indicated that the La³⁺ solvation shell undergoes significant changes with varying solvent composition, with methanol molecules being progressively replaced by nitrate anions. acs.orgnih.gov The coordination geometry was found to transition from a 10-fold bicapped square antiprism in pure methanol to a 12-coordinated icosahedral structure in pure ethyl ammonium nitrate, where nitrate ions act as both monodentate and bidentate ligands. acs.orgnih.gov

The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. kyoto-u.ac.jpkyoto-u.ac.jp For lanthanum, which primarily exists in the +3 oxidation state, XANES can provide information about the local symmetry and the nature of the coordinating ligands. nih.govthermofisher.com EXAFS, on the other hand, allows for the determination of bond distances, coordination numbers, and the identity of neighboring atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. wayne.edu For lanthanum, the ¹³⁹La nucleus is NMR active, although its quadrupolar nature can lead to broad signals. huji.ac.il Despite this, ¹³⁹La NMR has been effectively used to investigate the coordination chemistry of this compound in solution.

Studies of ligand exchange reactions in a this compound complex with n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) have been conducted using ³¹P{¹H} NMR. tandfonline.com These experiments revealed that three CMPO molecules coordinate to the La³⁺ ion. tandfonline.com The rate of CMPO exchange was found to be dependent on the concentration of free CMPO, suggesting a complex exchange mechanism. tandfonline.com

¹³⁹La NMR relaxation and chemical shift studies in aqueous nitrate solutions have shown that nitrate ions form inner-sphere complexes with lanthanum even at relatively low concentrations. acs.orgacs.org The quadrupole coupling constants and activation energies for the rotational motion of lanthanum, determined from T₁ relaxation measurements, provide further insights into the nature of the La³⁺-nitrate interaction. acs.orgacs.org These studies demonstrate the utility of NMR in elucidating the speciation and dynamic behavior of this compound complexes in the solution state. ismar.orgtandfonline.com

Electron Microscopy and Surface Analysis of this compound-Derived Architectures

Electron microscopy techniques are indispensable for characterizing the morphology, size, and structure of materials at the nanoscale. This compound is not only a subject of study itself but is also used as a reagent in electron microscopy. It can act as a contrast agent or an intracellular tracer, binding to calcium-binding sites and delineating extracellular spaces and intercellular junctions. em-grade.comemsdiasum.comfishersci.comnih.gov

In the context of materials science, electron microscopy is crucial for analyzing architectures derived from this compound. For example, the synthesis of this compound nanoparticles by the polyol method was characterized using various electron microscopy techniques. researchgate.net High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) was employed to visualize the nanoparticles. researchgate.net Transmission electron microscopy (TEM) images revealed a spherical morphology with a mean particle size of 14.02 nm. researchgate.net

Energy-dispersive X-ray spectroscopy (EDX) coupled with TEM provides elemental analysis, confirming the purity of the synthesized this compound nanoparticles. researchgate.net Selected area electron diffraction (SAED) patterns can be used to determine the crystalline nature of the nanoparticles. researchgate.net These techniques, often used in conjunction, provide a comprehensive picture of the physical characteristics of this compound-derived nanomaterials, which is essential for understanding their properties and potential applications.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) has been employed to investigate the surface morphology of various nanostructures synthesized using this compound as a precursor. These studies reveal a range of morphologies depending on the synthesis conditions and the resulting chemical composition.

For instance, in the study of nanostructures formed from the precipitation of lanthanum and cerium salts, where this compound was a component, SEM analysis identified the presence of hexagonal structures corresponding to lanthanum hydroxide (B78521). researchgate.net Additionally, spherical particles of lanthanum oxide were also observed. researchgate.net In a different application, fine lanthanum zirconate powder, prepared from a precursor derived from dehydrated this compound, was shown by SEM to consist of friable agglomerates of nanoparticles. researchgate.net

The morphology of these materials is a critical factor that influences their surface area and reactivity. The ability to control the shape and size of these particles is therefore of significant scientific interest.

Table 1: SEM Morphological Analysis of Lanthanum-Based Nanostructures

| Material | Observed Morphology | Reference |

| Lanthanum Hydroxide | Hexagonal structures | researchgate.net |

| Lanthanum Oxide | Spherical particles | researchgate.net |

| Lanthanum Zirconate | Friable agglomerates of nanoparticles | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed characterization of the nanostructure, including particle size distribution and crystal lattice visualization.

In the synthesis of this compound nanoparticles by a polyol method, TEM analysis revealed a spherical shape morphology. researchgate.net The particle size distribution was determined from TEM images, with a mean diameter of 14.02 nm and a range from 10.24 nm to 17.72 nm. researchgate.net This monodispersity and spherical shape are important characteristics for applications requiring uniform nanoparticles. researchgate.net

Furthermore, when this compound is used as a precursor for doping other materials, it can influence the resulting morphology. For example, in the synthesis of lanthanum-doped ceria nanocatalysts, the addition of this compound led to the formation of both nanocubes and nanorods. mdpi.com High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), a technique often performed on a TEM, coupled with Energy-Dispersive X-ray Spectroscopy (X-EDS), confirmed that the nanorods were richer in lanthanum compared to the nanocubes. mdpi.com Specifically, the average lanthanum content in the nanorods was found to be 19 ± 5 at. %, while in the nanocubes it was 11 ± 2 at. %. mdpi.com This demonstrates the role of the lanthanum precursor in directing the shape of the final nanocrystals. The study also involved the synthesis of pure lanthanum hydroxide nanorods under similar conditions to confirm that lanthanum-rich crystallites tend to adopt a rod-shaped morphology. mdpi.com

Table 2: TEM Nanostructural Analysis of this compound-Derived Nanoparticles

| Material | Morphology | Mean Particle Size (nm) | Size Range (nm) | Reference |

| This compound Nanoparticles | Spherical | 14.02 | 10.24 - 17.72 | researchgate.net |

| Lanthanum-Doped Ceria | Nanocubes and Nanorods | - | - | mdpi.com |

Coordination Chemistry and Ligand Interactions of Lanthanum Nitrate

Investigation of Coordination Modes and Geometries of Nitrate (B79036) Ligands

Lanthanum nitrate features nitrate ligands that can coordinate to the central La³⁺ ion in distinct modes, primarily as monodentate or bidentate chelators, significantly impacting the coordination geometry and the arrangement of ligands around the lanthanum center nih.govacs.org.

In the monodentate coordination mode, a single oxygen atom of the nitrate group binds to the lanthanum ion. This mode is associated with a disordered orientation of the nitrate ligand and a high degree of orientational freedom, often leading to linear La–O–N configurations nih.govacs.org. In contrast, bidentate coordination involves two oxygen atoms from the same nitrate ion chelating the lanthanum center. This mode typically results in a more ordered arrangement and is characterized by La–N–O orientations, often at lower La–O–N angles (around 100°) compared to the monodentate configuration nih.govacs.org.

The coordination geometry around the La³⁺ ion is highly adaptable, influenced by the surrounding solvent and ligand environment. In pure methanol (B129727), this compound solutions typically exhibit a 10-coordinate bicapped square antiprism geometry, where nitrate ligands predominantly act in a monodentate fashion nih.govacs.org. However, upon increasing the concentration of ionic liquids, such as ethylammonium (B1618946) nitrate (EAN), the solvation shell undergoes significant restructuring, with methanol molecules being progressively replaced by nitrate anions. This leads to a transition towards a 12-coordinate icosahedral complex in EAN-rich environments, where both monodentate and bidentate nitrate coordination modes are observed nih.govacs.org. Spectroscopic techniques, particularly Infrared (IR) spectroscopy, provide evidence for these coordination modes, with characteristic band shifts indicating the degree of nitrate coordination. Bands above 1600 cm⁻¹ are generally indicative of bidentate coordination, while those below 1500 cm⁻¹ suggest monodentate binding mdpi.compreprints.org.

In solid-state structures, lanthanum ions in this compound complexes can display coordination numbers ranging from 9 to 11, often involving bidentate nitrate ligands alongside other coordinating species like water molecules or organic ligands researchgate.netresearchgate.net.

Complexation with Organic and Inorganic Ligands in Solution and Solid State

This compound readily participates in complexation reactions with a wide array of organic and inorganic ligands, forming discrete molecular complexes or influencing solution-phase coordination behavior.

In the solid state , this compound has been synthesized into complexes with organic ligands such as diphenylmethylphosphine oxide. In these structures, the lanthanum ion is typically nine-coordinate, with bidentate nitrate ligands and phosphine (B1218219) oxide molecules coordinating to the metal center researchgate.net. Other solid-state studies reveal lanthanum coordinating to water molecules in hydrated nitrate complexes, often exhibiting an 11-coordinate environment with bidentate nitrates researchgate.net. Macrocyclic ligands, including cryptands, are also known to form stable complexes with this compound idsi.mdresearchgate.net.

In solution , lanthanum ions in this compound solutions are typically solvated by a combination of water molecules and nitrate anions. The relative proportion of these ligands in the solvation shell can vary significantly depending on the solvent composition and the lanthanide's atomic number mdpi.com. Organic acids, such as citric acid and lactic acid, are effective complexing agents for lanthanides. They form stable metal-ligand complexes, which can promote the dissolution of lanthanum-containing minerals and facilitate its extraction through complexation mechanisms scribd.comresearchgate.net. Similarly, Schiff bases and β-diketones are known to form complexes with this compound, often isolated from aqueous or methanolic solutions researchgate.net. The inherent lability of lanthanide complexes, attributed to their predominantly electrostatic bonding, allows for facile ligand exchange and structural adaptability researchgate.net.

Solvent Exchange and Solvation Shell Dynamics in this compound Solutions

The solvation shell surrounding the La³⁺ ion in this compound solutions is dynamic, undergoing continuous solvent exchange and structural rearrangement in response to changes in the surrounding medium. In mixed solvent systems, such as those involving methanol and ionic liquids, an increase in the ionic liquid concentration leads to a pronounced displacement of methanol molecules from the primary solvation sphere of La³⁺ by nitrate anions nih.govacs.org. This dynamic process results in a notable transformation of the coordination geometry around the lanthanum ion. For instance, in methanol-rich solutions, La³⁺ typically adopts a 10-coordinate bicapped square antiprism geometry, whereas in ionic liquid-rich environments, it transitions to a 12-coordinate icosahedral complex nih.govacs.org.

Furthermore, in aqueous solutions of this compound, hydrated nitrate complexes can exist in equilibrium, presenting various polyhydrate forms with differing nitrate binding modes mdpi.com. The concentration of the this compound solution also plays a critical role; higher concentrations tend to favor the coordination of nitrate ions over water molecules within the inner coordination sphere mdpi.compreprints.org. The process of nitrate dissociation in aqueous solutions is also accompanied by a change in coordination, moving from a bidentate to a monodentate binding mode preprints.org.

Formation of Polymeric and Dimeric this compound Coordination Compounds

While discrete molecular complexes and solution-phase coordination behaviors of this compound are well-documented, the formation of extended polymeric or dimeric coordination compounds solely involving this compound and its intrinsic nitrate ligands is not prominently featured in the reviewed literature. Research in this area often focuses on discrete complexes formed with specific organic ligands or coordination within ionic liquid matrices researchgate.netresearchgate.netidsi.mddtic.mildtic.mil. The construction of polymeric or dimeric this compound structures would typically necessitate the presence of specific bridging ligands or unique crystallization conditions not detailed within the scope of the provided search results for this compound itself.

Influence of Ionic Liquids on this compound Coordination Structures

Ionic liquids (ILs) exert a significant influence on the coordination structures adopted by this compound. Studies investigating mixtures of ILs, such as ethylammonium nitrate (EAN), with conventional solvents like methanol have revealed substantial changes in the solvation shell of lanthanum(III) nih.govacs.org. As the concentration of the IL increases, there is a progressive replacement of methanol molecules by nitrate anions in the coordination sphere of La³⁺. This substitution drives a transformation in the coordination geometry around the lanthanum ion, typically shifting from a 10-coordinate bicapped square antiprism in methanol-rich conditions to a 12-coordinate icosahedral complex in IL-rich media nih.govacs.org. Concurrently, the coordination mode of the nitrate ligand adapts, with an increased prevalence of bidentate binding as the IL concentration rises nih.govacs.org.

In certain IL systems, this compound can also form complex anions, such as the hexanitratolanthanate ([Ln(NO₃)₆]³⁻) anion, where the nitrate ligands adopt a chelating bidentate coordination mode dtic.mildtic.mil. Theoretical studies further support the notion that the specific anion of the ionic liquid can dictate the coordination geometry and the preferred ligand binding modes of lanthanum ions researchgate.net.

Data Table: this compound Coordination Environments

| Environment/Ligand Type | Coordination Number | Geometry | Nitrate Coordination Mode(s) | Key References |

| Pure Methanol | 10 | Bicapped square antiprism | Monodentate | nih.govacs.org |

| Ionic Liquid (EAN) | 12 | Icosahedral | Monodentate & Bidentate | nih.govacs.org |

| Solid State (e.g., hydrate) | 9-11 | Varies (e.g., distorted octahedron) | Bidentate | researchgate.netresearchgate.net |

| Ionic Liquid Anion | 6 | (within complex anion) | Bidentate (chelating) | dtic.mildtic.mil |

Compound List:

this compound (La(NO₃)₃)

Methanol (MeOH)

Ethylammonium nitrate (EAN)

Diphenylmethylphosphine oxide (Ph₂MePO)

Water (H₂O)

Hexanitratolanthanate ([Ln(NO₃)₆]³⁻)

Citric acid

Lactic acid

Schiff bases

β-diketones

Tributylammonium ([ (C₄H₉)₃NH ]⁺)

1-amino-1,2,4-triazolium cation

Strategic Applications of Lanthanum Nitrate in Advanced Materials Science

Lanthanum Nitrate (B79036) as a Precursor in Catalysis

Lanthanum nitrate serves as a crucial and versatile precursor in the synthesis of various catalytic materials due to its high solubility, stability, and reactivity. prochemonline.com It is frequently employed as the starting lanthanum source for creating advanced catalysts for a range of industrial and environmental applications. noahchemicals.com The use of this compound allows for the development of catalysts with enhanced thermal stability, activity, and selectivity. sibran.ru For instance, it is used to prepare lanthanum-based perovskite-type oxides, which are studied for their catalytic properties in oxidation reactions and fuel cells. prochemonline.com The choice of the precursor can significantly impact the final catalyst's performance; studies have shown that catalysts prepared from a nitrate precursor can exhibit higher conversions in processes like mixed-methane reforming compared to those made from chloride precursors. mdpi.com

Development of this compound-Derived Heterogeneous Catalysts for Organic Reactions

Catalysts derived from this compound have demonstrated significant utility in a variety of organic synthesis reactions. stanfordmaterials.com These catalysts are valued for their effectiveness under mild conditions, high selectivity, and lower toxicity compared to many traditional catalysts. stanfordmaterials.com Lanthanum(III) catalysts, prepared in situ from this compound hydrate, are effective for chemoselective transesterification of carboxylic esters with various alcohols. rsc.org This process is vital in the pharmaceutical and polymer industries. rsc.org

This compound has also been used to create heterogeneous catalysts for other important organic transformations. For example, lanthanide-based metal-organic frameworks (MOFs) synthesized using lanthanum salts act as efficient, recyclable solid catalysts for the nitroaldol (Henry) reaction. rsc.org Furthermore, this compound itself can function as a recoverable homogeneous catalyst for the transesterification of dimethyl carbonate with ethanol (B145695). researchgate.net Its application extends to acylation reactions of alcohols and amines and the synthesis of α-amino nitriles. stanfordmaterials.com

Table 1: Applications of this compound-Derived Catalysts in Organic Synthesis

| Catalyst Type | Precursor | Organic Reaction | Reference |

|---|---|---|---|

| Lanthanum(III) Nitrate Alkoxide | Lanthanum (III) nitrate hydrate | Transesterification | rsc.org |

| Lanthanide Metal-Organic Frameworks | Lanthanide salts (including La) | Henry Reaction (Nitroaldol) | rsc.org |

| Homogeneous this compound | This compound | Transesterification | researchgate.net |

| Lanthanum Phosphotungstate | Lanthanum-based precursor | Condensation Dehydrogenation | alfachemic.com |

| Lanthanum Chloride | Lanthanum-based precursor | Biginelli Reaction | alfachemic.com |

Role of this compound in Oxidation and Reduction Processes

This compound is a key precursor for catalysts used in critical oxidation and reduction processes, particularly for environmental applications. Catalysts containing lanthanum, often introduced via this compound, are effective in the simultaneous removal of nitrogen oxides (NOx) and soot from exhaust emissions. ua.es In these systems, lanthanum-based materials can promote the oxidation of NO to NO2, which then facilitates the oxidation of soot. ua.esresearchgate.net Copper-lanthanum catalysts, for example, improve the NO2-assisted soot combustion mechanism. ua.es Lanthanum oxide, derived from the nitrate, is also a known catalyst for the oxidative coupling of methane (B114726). alfachemic.com

In reduction processes, lanthanum-containing catalysts are employed for the selective catalytic reduction (SCR) of NOx with ammonia. researchgate.net Nickel and lanthanum supported on zeolites have been studied for this purpose, where they facilitate the conversion of NOx to nitrogen. researchgate.net Additionally, lanthanum-zinc oxide nanocomposites synthesized using this compound and zinc nitrate as precursors have shown promising heterogeneous catalytic performance in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com

Table 2: this compound-Derived Catalysts in Oxidation and Reduction

| Catalyst | Precursor(s) | Process | Application | Reference |

|---|---|---|---|---|

| Copper-Lanthanum Oxides | This compound | Oxidation | Soot Combustion, NO to NO2 Oxidation | ua.es |

| Platinum-Lead/Alumina-Lanthanum | Lanthanum precursor | Oxidation | NO Oxidation to NO2 | researchgate.net |

| Lanthanum Oxide | Lanthanum precursor | Oxidation | Oxidative Coupling of Methane | alfachemic.com |

| Nickel/Lanthanum on Zeolite | Lanthanum precursor | Reduction | Selective Catalytic Reduction of NOx with NH3 | researchgate.net |

| Lanthanum-Zinc Oxide Nanocomposite | This compound, Zinc nitrate | Reduction | Reduction of 4-Nitrophenol | mdpi.com |

Catalyst Supports and Promoters Utilizing this compound

As a promoter, lanthanum improves the activity and durability of catalysts. For instance, in nickel catalysts used for mixed-methane reforming, La2O3 (derived from this compound) acts as a promoter on an Al2O3 support, with the nitrate precursor leading to higher methane and carbon dioxide conversions compared to a chloride precursor. mdpi.com The presence of lanthanum can also influence the selectivity of a reaction. In platinum-based catalysts for NO reduction, doping with lanthanum was found to inhibit the formation of undesired N2O and promote the production of NO2, which is a key intermediate in the SCR process. researchgate.net

Fabrication of this compound-Based Nanomaterials

This compound is a fundamental starting material for the fabrication of a wide array of lanthanum-based nanomaterials. stanfordmaterials.com Its utility as a precursor is central to synthesizing materials with applications in electronics, catalysis, and energy storage. prochemonline.comstanfordmaterials.com The compound's high solubility in water and various solvents makes it an ideal candidate for wet-chemical synthesis routes, allowing for precise control over the size, morphology, and properties of the resulting nanoparticles. prochemonline.commocedes.org

Synthesis of Lanthanum Oxide Nanoparticles from this compound

Lanthanum oxide (La2O3) nanoparticles, which have numerous applications in catalysis and optical materials, are frequently synthesized using this compound as the primary lanthanum source. prochemonline.comwjpmr.com Various synthesis methods have been developed to produce these nanoparticles, each offering different advantages in terms of particle size control and morphology.

Common synthesis techniques include:

Precipitation/Co-precipitation: This method involves dissolving this compound hexahydrate in a solvent and adding a precipitating agent like sodium hydroxide (B78521) to form a lanthanum hydroxide precursor, which is then calcined to yield La2O3 nanoparticles. mocedes.orgjetir.org

Sol-Gel Method: In this technique, this compound is dissolved and undergoes hydrolysis and condensation to form a "gel." This gel is then dried and calcined at high temperatures (e.g., 850 °C) to produce La2O3 nanoparticles. biointerfaceresearch.com Plant extracts have also been used in green sol-gel synthesis, acting as stabilizing agents. jetir.org

Thermal Decomposition/Combustion: This approach involves preparing a precursor complex from this compound, which is then calcined at high temperatures (e.g., 600-900 °C). wjpmr.comorientjchem.org The precursor decomposes, leaving behind lanthanum oxide nanoparticles. wjpmr.comorientjchem.org Solution combustion is another variation of this method. mocedes.org

The final properties of the La2O3 nanoparticles, such as crystallite size and shape, are highly dependent on the synthesis parameters, including calcination temperature, reaction time, and the presence of surfactants or stabilizing agents. wjpmr.combiointerfaceresearch.comorientjchem.org

Table 3: Comparison of Synthesis Methods for La2O3 Nanoparticles from this compound

| Synthesis Method | Description | Typical Particle Size | Reference |

|---|---|---|---|

| Precipitation | La(NO3)3 is reacted with a precipitating agent (e.g., NaOH), followed by calcination. | ~41-47 nm | mocedes.orgjetir.org |

| Sol-Gel / Combustion | A gel is formed from a La(NO3)3 solution, then dried and calcined at high temperature. | ~26-37 nm | biointerfaceresearch.com |

| Thermal Decomposition | A complex derived from La(NO3)3 is calcined at temperatures of 600-900°C. | <100 nm | orientjchem.org |

| Hydrothermal | This compound is reacted under high temperature and pressure in an aqueous solution. | N/A | mocedes.org |

Integration into Nanocomposites and Hybrid Materials

This compound is a key precursor for integrating lanthanum into more complex nanomaterials, such as nanocomposites and hybrid materials, to impart specific functional properties. These advanced materials leverage the unique characteristics of lanthanum for various applications, from catalysis to biomedicine.

One example is the synthesis of lanthanum-zinc binary oxide nanocomposites (La2ZnO4) via a co-precipitation method using this compound and zinc nitrate as precursors. mdpi.com The resulting nanocomposite, after calcination, consists of a hexagonal crystalline structure with a crystallite size of approximately 8.62 nm and demonstrates enhanced catalytic activity for the reduction of 4-nitrophenol. mdpi.com

In the realm of hybrid organic-inorganic materials, this compound has been used to create lanthanum-doped magnetic nanocellulose. mdpi.com In this process, magnetic nanocellulose is treated with this compound hexahydrate, resulting in a hybrid material where La3+ ions are effectively integrated. mdpi.com This composite material exhibits a high specific surface area and shows a remarkable affinity for DNA, with potential applications in biomolecule separation due to the strong coordination between lanthanum and the phosphate (B84403) groups of DNA. mdpi.com this compound is also used as a precursor in the synthesis of lanthanum zirconate (La2Zr2O7) nanoparticles, a material of interest for thermal barrier coatings. researchgate.net

Role in the Synthesis of Advanced Ceramics and Thin Films

This compound is a critical precursor in the fabrication of advanced ceramic materials and thin films, enabling the synthesis of complex oxides with tailored properties. Its utility in various synthesis techniques allows for precise control over the stoichiometry, microstructure, and functionality of the final materials, which are integral to a wide range of high-technology applications.

Pechini Method for Lanthanum Aluminate Synthesis

The Pechini method, a modified sol-gel technique, is a prominent process for synthesizing fine ceramic powders like lanthanum aluminate (LaAlO₃) at lower temperatures than traditional solid-state reactions. inoe.ro In this method, this compound and aluminum nitrate are dissolved in a solution containing a chelating agent, typically citric acid, and a polymerizing agent, such as ethylene (B1197577) glycol. inoe.roresearchgate.net The citric acid forms stable chelates with the lanthanum and aluminum cations, which are then entrapped within a polyester (B1180765) gel formed by the reaction between citric acid and ethylene glycol upon heating. This process ensures a homogeneous distribution of the metal cations on a molecular level. inoe.ro

Subsequent heating of the gel leads to the decomposition of the organic components and the formation of a highly pure, nanocrystalline lanthanum aluminate powder. inoe.ro A significant advantage of the Pechini method is the substantial reduction in the crystallization temperature of LaAlO₃ by approximately 600°C compared to conventional solid-state reaction methods. researchgate.net The formation of lanthanum aluminate using this technique is typically complete at 900°C. inoe.roresearchgate.net The resulting powders consist of nanocrystalline grains, with particle sizes observed in the range of 20–90 nm. inoe.ro Lanthanum aluminate is a perovskite-type oxide material with significant applications as a substrate for high-temperature superconductors and ferroelectric thin films. inoe.ro

| Parameter | Value | Source |

| Precursors | La(NO₃)₃, Al(NO₃)₃ | inoe.ro |

| Chelating/Polymerizing Agents | Citric Acid, Ethylene Glycol | inoe.ro |

| Crystallization Temperature | ~900°C | inoe.roresearchgate.net |

| Particle Size | 20–90 nm | inoe.ro |

| Crystal Structure | Rhombohedral Perovskite | iaea.org |

Chemical Vapor Deposition and Solution Processing of Lanthanum-Containing Films

This compound also serves as a precursor in solution-based processing for the fabrication of lanthanum-containing thin films. Amorphous lanthanum aluminate (LaAlO₃) dielectric thin films have been successfully fabricated from aqueous solutions of inorganic nitrate precursors. acs.org This solution processing technique involves annealing at temperatures of 500°C or higher to produce thin films with low leakage-current densities and desirable dielectric constants. acs.org These films have been integrated as the gate dielectric layer in thin-film transistors. acs.org

While direct use of this compound in chemical vapor deposition (CVD) is less common due to the need for volatile precursors, it is a key starting material for creating other lanthanum-based precursors suitable for CVD and atomic layer deposition (ALD). googleapis.com For instance, lanthanum-based nanomaterials, such as LaMnO₃ thin films, can be produced using methods that originate from this compound as the initial lanthanum source. stanfordmaterials.com CVD and related techniques are crucial for depositing uniform, high-quality thin films in the electronics and optics industries. mdpi.com

Development of Optical and Luminescent Materials

The unique electronic structure of the lanthanum ion, although not luminescent itself, makes this compound a valuable precursor for creating host materials for optical and luminescent applications. These materials are essential for various technologies, including lasers, displays, and sensors.

This compound in Nonlinear Optical Materials Synthesis

This compound has been utilized in the synthesis of novel semi-organic nonlinear optical (NLO) materials. scirp.org One such material is tristhiourea this compound (TTLaN), which is grown from an aqueous solution containing this compound and thiourea (B124793). scirp.orgsemanticscholar.org NLO materials are critical for applications in optical information processing and telecommunications. semanticscholar.org Semi-organic materials like TTLaN are of particular interest as they combine the high nonlinearities of organic materials with the improved thermal and mechanical stability of inorganic materials. scirp.orgsemanticscholar.org

Single crystals of TTLaN have been successfully grown using the slow evaporation method. scirp.orgsemanticscholar.org Characterization of these crystals has confirmed their NLO properties, demonstrating their potential for use in optical devices. scirp.org The synthesis involves dissolving stoichiometric amounts of this compound and thiourea in water and allowing the solution to evaporate slowly, leading to the formation of high-quality single crystals. scirp.org

| Property | Value | Source |

| Material | Tristhiourea this compound (TTLaN) | scirp.org |

| Synthesis Method | Solution growth by slow evaporation | scirp.orgsemanticscholar.org |

| Precursors | This compound, Thiourea | scirp.org |

| Optical Property | Second Harmonic Generation | scirp.org |

| Lower Cut-off Wavelength | 235.78 nm | scirp.orgsemanticscholar.org |

Precursor for Phosphors and Luminescent Composites

This compound is an essential precursor in the synthesis of phosphors and luminescent composites. It is used to create host lattices, such as lanthanum aluminate (LaAlO₃), which can be doped with other rare-earth elements to produce luminescence. For example, terbium-doped lanthanum aluminate phosphors have been prepared using the Pechini (sol-gel) method with this compound as the lanthanum source. iaea.org

The synthesis process is similar to that for undoped lanthanum aluminate, with the addition of a dopant precursor, such as terbium chloride. The resulting phosphors exhibit thermoluminescence, with the intensity of the luminescence being significantly enhanced by the dopant. iaea.org These materials have potential applications in dosimetry and other areas requiring luminescent materials. iaea.org

Electrochemical Applications of this compound-Modified Systems

This compound has emerged as a beneficial additive and precursor in various electrochemical systems, contributing to improved performance and stability. Its applications range from enhancing battery technologies to enabling sensitive electrochemical sensors.

In the field of energy storage, this compound has been investigated as an electrolyte additive in lithium-sulfur (Li-S) batteries. nih.gov Its introduction into the electrolyte helps to form a composite passivation film on the lithium metal anode, which can stabilize the anode's surface morphology during the electrochemical dissolution and deposition cycles. nih.gov This stabilization leads to improved cycle stability for the Li-S cell. nih.gov

Similarly, this compound has been used as a supporting salt in aqueous zinc sulfate (B86663) electrolytes for zinc-ion batteries. researchgate.netnih.gov Its presence in the electrolyte promotes dense, favorable deposition of zinc metal on the anode, which is crucial for the battery's cycle life and performance. researchgate.netnih.gov Zinc-ion batteries with this compound in the electrolyte have demonstrated the ability to cycle for nearly 1000 times with a stable discharge capacity. researchgate.netnih.gov

Furthermore, this compound is a key reagent in the synthesis of lanthanum-based metal-organic frameworks (MOFs) used in electrochemical sensing. A chromium-modified lanthanum trimesic acid MOF has been developed for the highly sensitive and selective detection of lead (Pb(II)) ions. mdpi.com This sensor exhibits an exceptionally low limit of detection, making it suitable for environmental monitoring and public health applications. mdpi.com

| Application Area | System | Role of this compound | Observed Improvement | Source |

| Energy Storage | Lithium-Sulfur Battery | Electrolyte Additive | Improved cycle stability, stabilized lithium anode surface | nih.gov |

| Energy Storage | Aqueous Zinc-Ion Battery | Supporting Salt in Electrolyte | Enabled almost 1000 cycles with stable discharge capacity | researchgate.netnih.gov |

| Electrochemical Sensing | Lead (Pb(II)) Ion Sensor | Precursor for La-based MOF | Highly sensitive and selective detection of Pb(II) ions | mdpi.com |

Electrolyte Additives in Battery Technologies

This compound has emerged as a significant electrolyte additive in various battery systems, primarily aimed at enhancing performance, stability, and longevity. Its application is particularly notable in next-generation battery technologies such as lithium-sulfur (Li-S) and aqueous zinc batteries, where it addresses critical challenges related to electrode stability. acs.orgresearchgate.net

In the realm of Li-S batteries, which are considered a promising candidate to succeed conventional lithium-ion batteries, the instability of the metallic lithium anode during charging and discharging cycles is a major obstacle to practical application. nih.gov Research has demonstrated that introducing this compound into the electrolyte can effectively stabilize the surface of the lithium anode. acs.org The mechanism involves the in-situ formation of a composite passivation film, composed of lanthanum and lithium sulfides, on the surface of the metallic lithium anode. This film serves to decrease the reducibility of the metallic lithium and slows down the electrochemical dissolution and deposition reactions, which are responsible for the formation of dendrites and surface degradation. acs.orgnih.gov The result is a more stable surface morphology of the lithium anode and a marked improvement in the cycling stability of the Li-S cell. acs.org

Similarly, this compound has been successfully employed as an additive in aqueous zinc batteries, which are attractive for large-scale energy storage due to their low cost and inherent safety. researchgate.netnih.gov A primary issue in these batteries is the uneven deposition of zinc metal on the anode during cycling, which can lead to performance decay and short circuits. researchgate.net Studies have shown that using this compound as a supporting salt in aqueous zinc sulfate electrolytes promotes a dense and uniform deposition of metallic zinc. researchgate.netnih.gov The addition of lanthanum ions weakens the repulsive forces of the electric double layer at the zinc metal-electrolyte interface. This modification regulates charge distribution and facilitates smoother, more favorable electrodeposition, significantly enhancing the battery's cycle life and performance. researchgate.netnih.gov For instance, a Zn||VS2 full coin cell with a lanthanum-containing electrolyte demonstrated the ability to achieve nearly 1000 cycles at a current density of 1 A g⁻¹ with a stable discharge capacity. nih.gov

The following table summarizes the observed effects of this compound as an electrolyte additive in different battery technologies.

| Battery Type | Key Challenge | Mechanism of this compound | Observed Performance Improvement |

| Lithium-Sulfur (Li-S) | Instability and surface degradation of the metallic lithium anode. nih.gov | Formation of a composite lanthanum/lithium sulfide (B99878) passivation film on the anode surface. acs.org | Stabilized anode surface morphology and improved cycle stability. acs.org |

| Aqueous Zinc | Irregular and porous zinc deposition on the anode. researchgate.net | Weakens electric double layer repulsive force, regulating charge distribution for dense zinc deposits. researchgate.netnih.gov | Enables extended cycling (nearly 1000 cycles) with stable discharge capacity (~90 mAh g⁻¹). nih.gov |

This compound in Solid Polymer Electrolytes

The integration of this compound into solid polymer electrolytes (SPEs) represents a strategic approach to developing safer and more efficient energy storage devices, such as supercapacitors. SPEs are favored over liquid electrolytes due to their inherent safety benefits, including the elimination of leakage and flammability risks. researchgate.net However, a common drawback of SPEs is their relatively low ionic conductivity at room temperature. researchgate.net

The experimental results indicated that the concentration of this compound had a direct impact on the electrolyte's performance. The study found that an optimal concentration of 8 wt.% this compound yielded the most suitable SPE for a supercapacitor. researchgate.net The analysis using electrochemical impedance spectroscopy (EIS) and other methods revealed that this formulation achieved the highest ionic conductivity and specific capacitance. researchgate.net The improvement is attributed to the interaction between the lanthanum ions and the polymer matrix, which facilitates ion transport.

The table below details the electrochemical performance of a corn starch-based solid polymer electrolyte with the optimal addition of this compound.

| Property | Measurement Method | Value |

| Maximum Ionic Conductivity | Electrochemical Impedance Spectroscopy (EIS) | 9.68 x 10⁻¹¹ S/cm |

| Maximum Specific Capacitance | Cyclic Voltammetry (at 50 mV/s) | 2.71 x 10⁻⁷ F/g |

| Highest Energy Density | Galvanostatic Charge-Discharge | 0.032 Wh/kg |

| Highest Power Density | Galvanostatic Charge-Discharge | 3,402.13 W/kg |

These findings highlight the potential of this compound as a critical component in the formulation of advanced solid polymer electrolytes, providing a pathway to enhance the performance of next-generation energy storage technologies. researchgate.net

Environmental Remediation and Adsorption Applications of Lanthanum Nitrate Derived Materials

Adsorption of Contaminants by Lanthanum-Modified Adsorbents

Lanthanum-modified adsorbents are materials, such as biochar or activated carbon, that have been enhanced with lanthanum to improve their capacity for capturing contaminants. The high affinity of lanthanum (La³⁺) ions for certain anions and its ability to form stable complexes make these modified materials highly effective for environmental cleanup.

Phosphate (B84403) Removal from Aqueous Solutions

The enrichment of water bodies with phosphate, a primary contributor to eutrophication, is a major environmental concern. Lanthanum-based materials have proven to be exceptionally effective at removing phosphate from water. cetjournal.it By integrating lanthanum into various substrates, researchers have developed robust adsorbents with high phosphate affinities.

For instance, sludge biochar modified with lanthanum nitrate (B79036) has demonstrated a maximum phosphate adsorption capacity of 140.237 mg/g under optimal pH conditions. nih.gov Similarly, a novel nanocomposite adsorbent, created by doping nanosized lanthanum hydroxide (B78521) onto magnetic reduced graphene oxide, exhibited a high adsorption capacity of 116.28 mg/g for phosphate ions. semanticscholar.orgnih.gov Another study highlighted mesoporous lanthanum hydroxide's high capacity of 109.41 mg P g⁻¹ at 28 °C. nih.gov These materials function through mechanisms including precipitation, electrostatic attraction, and inner-sphere complexation. nih.gov The strong attraction between La³⁺ ions and the oxygen atoms in phosphate facilitates this removal through processes like anion-ligand exchange. aidic.it Furthermore, lanthanum-modified adsorbents can often be regenerated and reused, with one study showing a 72.3% adsorption capacity retention after six desorption cycles, underscoring their potential for practical, long-term applications. nih.gov

Table 1: Phosphate Adsorption Capacity of Various Lanthanum-Modified Materials

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Lanthanum-Modified Sludge Biochar | 140.237 | nih.gov |

| Nanosized Lanthanum Hydroxide on Magnetic Graphene | 116.28 | semanticscholar.orgnih.gov |

| Mesoporous Lanthanum Hydroxide | 109.41 | nih.gov |

Heavy Metal Immobilization and Removal

While extensive research has focused on phosphate and nitrate, lanthanum-derived materials also show promise for the immobilization and removal of heavy metals and metalloids. Lanthanum hydroxide, for example, has been identified as a highly efficient and selective adsorbent for removing arsenate (As(V)), a toxic metalloid, from aqueous solutions. semanticscholar.org The mechanism involves ligand exchange between the hydroxyl groups on the adsorbent and the arsenate ions, leading to the formation of stable inner-sphere surface complexes and, in some conditions, the transformation of lanthanum hydroxide into lanthanum arsenate. semanticscholar.org Studies have shown that lanthanum hydroxide can achieve a maximum arsenate adsorption capacity of 299.4 mg/g at pH 5.0, a figure significantly higher than many conventional adsorbents. semanticscholar.org This high selectivity and capacity underscore the potential of lanthanum-based materials in treating water contaminated with specific heavy metals and metalloids.

Nitrate Adsorption and Reduction by Lanthanum-Containing Sorbents

Nitrate contamination in water, primarily from agricultural runoff, poses risks to human health and ecosystems. Lanthanum-containing sorbents have been developed to address this issue effectively. Commercial activated carbon, when modified with lanthanum nitrate (LMAC), shows a significant improvement in nitrate removal compared to its unmodified counterpart. aidic.itresearchgate.net Under optimal conditions, LMAC achieved a nitrate removal percentage of 93.31%, compared to 71.31% for regular activated carbon. researchgate.net This enhancement is attributed to the high sensitivity and absorption capacity of lanthanum towards nitrate. aidic.it

Another advanced adsorbent, nanosized lanthanum hydroxide doped onto magnetic reduced graphene oxide, has also demonstrated a remarkable capability for nitrate removal, with an adsorption capacity of 138.88 mg/g. semanticscholar.orgnih.gov The adsorption process for these materials is often well-described by the Langmuir isotherm and pseudo-second-order kinetic models, indicating a monolayer adsorption pattern on the material's surface. semanticscholar.orgresearchgate.net

Table 2: Nitrate Removal Performance of Lanthanum-Modified Adsorbents

| Adsorbent Material | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Lanthanum-Modified Activated Carbon (LMAC) | 1.87 (capacity unitless in source) | 93.31 | T= 300°C, pH=3, C₀=10 ppm, t= 210 min | researchgate.net |

| Nanosized Lanthanum Hydroxide on Magnetic Graphene | 138.88 | 74-90 (in real river/sewage water) | Not specified | semanticscholar.orgnih.gov |

Photocatalytic Degradation of Organic Pollutants using this compound-Based Nanocomposites

Beyond adsorption, this compound serves as a precursor for creating advanced nanocomposites with photocatalytic properties. These materials can degrade persistent organic pollutants in water, which are often difficult to remove using conventional methods. Lanthanum-based nanocomposites, such as LaFeO₃, LaNiO₃, and LaCoO₃, have been synthesized and used for the photocatalytic degradation of dyes like methylene (B1212753) blue under visible light. nih.gov

The photocatalytic activity is driven by the material's ability to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species that break down the organic pollutant molecules. nih.gov Doping other semiconductor materials, like titanium dioxide (TiO₂), with lanthanum can enhance their photocatalytic efficiency. For example, La³⁺ ion-doped TiO₂ nanoparticles have shown an expanded spectral response into the visible light region and a 1.5 times enhancement in photocatalytic activity under sunlight for degrading organic dyes. biochartoday.com One study demonstrated that a lanthanum-doped CoFe₂O₄/TiO₂ nanocomposite could degrade over 99.14% of methylene blue within 50 minutes under visible light. researchgate.net Similarly, iron lanthanum oxide nanoparticles have been shown to degrade up to 90% of methylene blue, highlighting their potential for sustainable wastewater treatment.

Mechanism of Adsorption and Ligand Exchange Processes in Remediation

The effectiveness of lanthanum-based materials in environmental remediation stems from several key chemical mechanisms. The primary processes involved are adsorption and ligand exchange.

Ligand Exchange: This is a crucial mechanism, particularly for the removal of oxyanions like phosphate and arsenate. The surfaces of lanthanum-modified adsorbents, such as lanthanum hydroxide, are rich in hydroxyl (-OH) groups. When these materials are in a contaminated solution, these hydroxyl groups can be exchanged for contaminant anions. cetjournal.itsemanticscholar.org This process forms a strong, stable inner-sphere complex between the lanthanum on the adsorbent surface and the contaminant, effectively immobilizing it. semanticscholar.org This direct bonding is a form of chemisorption and is responsible for the high affinity and selectivity of lanthanum adsorbents for phosphate. nih.gov

Adsorption: This process involves the accumulation of pollutants on the surface of the adsorbent. It can occur through:

Electrostatic Attraction: The positively charged surface of lanthanum-based materials at certain pH values can attract negatively charged contaminants like phosphate and nitrate ions. nih.gov

Surface Complexation: This involves the formation of complexes between the lanthanum ions on the adsorbent surface and the contaminant molecules.

Precipitation: In some cases, the interaction between lanthanum ions and high concentrations of contaminants can lead to the formation of insoluble precipitates, such as lanthanum phosphate, which aids in removal. nih.gov

The interplay of these mechanisms allows this compound-derived materials to be versatile and highly effective for removing a range of environmental pollutants.

Theoretical and Computational Chemistry Studies of Lanthanum Nitrate

Molecular Dynamics Simulations of Lanthanum Ion Solvation and Complexation

Molecular Dynamics (MD) simulations are instrumental in elucidating the dynamic nature of the lanthanum ion (La³⁺) in solution. These simulations model the movement of atoms and molecules over time, providing a detailed picture of solvation shell structures and ligand exchange processes. Both classical and ab initio MD simulations have been employed to study lanthanum nitrate (B79036) systems in various environments, from aqueous solutions to ionic liquids. uniroma1.itacs.org

Research has shown that the first solvation shell of the La³⁺ ion is highly dynamic and flexible. researchgate.net In aqueous solutions, the La³⁺ ion is typically hydrated by a shell of water molecules, but the exact coordination number can fluctuate. acs.org The introduction of nitrate anions and other co-solvents significantly influences this solvation structure.

In mixtures of ethyl ammonium (B1175870) nitrate (EAN) and methanol (B129727) (MeOH), MD simulations revealed that the composition of the La³⁺ first solvation shell is highly adaptable to the solvent composition. acs.orgnih.gov As the concentration of the ionic liquid (EAN) increases, methanol molecules are progressively replaced by nitrate anions in the ion's primary coordination sphere. acs.orgnih.gov This demonstrates a competitive binding process between the solvent molecules and the nitrate ligands. acs.org Interestingly, MD studies of La(NO₃)₃ in pure EAN, a pure electrolyte environment with no water, show that coordination is dominated by nitrate anions. uniroma1.it